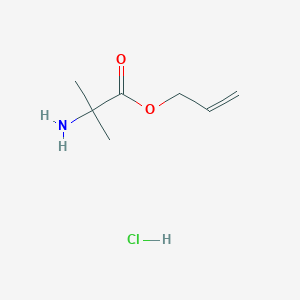

![molecular formula C20H20ClN3O4 B2848370 Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396561-12-8](/img/structure/B2848370.png)

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This division of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

While specific synthesis information for the compound you mentioned is not available, similar compounds such as pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives have been synthesized . The synthesis often involves reactions with various reagents and the process can be complex .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Mechanism of Action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines, a closely related class of compounds, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound may interact with enzymes or receptors involved in purine metabolism.

Mode of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets in a similar manner, altering their optical properties.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, for instance, are known to act as antimetabolites in these reactions . The downstream effects of this interaction could include disruption of DNA and RNA synthesis, as these processes rely on the normal function of purine metabolism.

Result of Action

Given the compound’s potential role as an antimetabolite in purine biochemical reactions , it could potentially disrupt the synthesis of DNA and RNA, leading to effects on cell growth and division.

Future Directions

properties

IUPAC Name |

ethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4/c1-4-27-18(25)16-12-22-24-10-9-14(11-17(16)24)23-19(26)20(2,3)28-15-7-5-13(21)6-8-15/h5-12H,4H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZAQDUKVQRJBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2848287.png)

![3,4-difluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2848289.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2848290.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2848292.png)

![3-{3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyl-4-(phenylsulfonyl)tetrahydroisoxazole](/img/structure/B2848295.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2848299.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2848300.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2848302.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2848304.png)

![N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide](/img/structure/B2848307.png)

![3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2848308.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2848310.png)